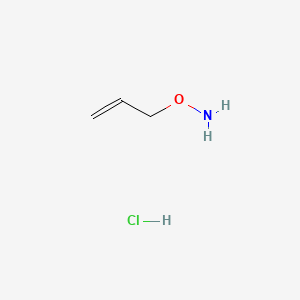

Clorhidrato de O-Alilhidroxilamina

Descripción general

Descripción

It is a white to almost white crystalline powder with a melting point of approximately 170°C (dec.) . This compound is used as an intermediate in various chemical reactions and has applications in scientific research and industry.

Aplicaciones Científicas De Investigación

O-Allylhydroxylamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pyridines and oximes.

Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

Target of Action

O-Allylhydroxylamine hydrochloride is a chemical compound with the linear formula CH2=CHCH2ONH2 · HCl It’s known to be a useful intermediate in chemical reactions .

Mode of Action

It’s known to be used in the preparation of other compounds such as acetophenone O-allyloxime and O-allyl-N-(2-trimethylsilylethyloxycarbonyl)-hydroxylamine .

Biochemical Pathways

It’s primarily used as an intermediate in chemical synthesis .

Result of Action

As an intermediate, its primary role is in the synthesis of other compounds .

Action Environment

The action of O-Allylhydroxylamine hydrochloride can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, its storage conditions are under inert gas (nitrogen or Argon) at 2-8°C . Safety precautions indicate that dust formation should be avoided and suitable protective clothing should be worn during handling .

Análisis Bioquímico

Biochemical Properties

O-Allylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of branched-chain amino acid aminotransferase. This enzyme is involved in the formation of methionine from ketomethiobutyrate in Mycobacterium tuberculosis . The compound exhibits mixed-type inhibition with a Ki value ranging from 8.20 to 21.61 μM . Additionally, O-Allylhydroxylamine hydrochloride has been used in the preparation of acetophenone O-allyloxime and O-allyI-N-(2-trimethylsilylethyloxycarbonyl)-hydroxylamine .

Cellular Effects

O-Allylhydroxylamine hydrochloride has been shown to influence various cellular processes. It acts as an inhibitor of cell growth in Mycobacterium tuberculosis and Mycobacterium marinum, with minimum inhibitory concentrations (MIC) of 156 μM and 78 μM, respectively The compound’s inhibitory effects on cell growth suggest its potential as an antimicrobial agent

Molecular Mechanism

The molecular mechanism of O-Allylhydroxylamine hydrochloride involves its interaction with branched-chain amino acid aminotransferase, leading to the inhibition of methionine formation . This inhibition is achieved through mixed-type inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex. This interaction disrupts the enzyme’s activity, preventing the conversion of ketomethiobutyrate to methionine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Allylhydroxylamine hydrochloride can change over time. The compound is known to be stable under inert gas conditions and is sensitive to air and moisture Its stability and degradation over time can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of O-Allylhydroxylamine hydrochloride vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits cell growth in Mycobacterium species

Metabolic Pathways

O-Allylhydroxylamine hydrochloride is involved in the metabolic pathway of methionine formation from ketomethiobutyrate in Mycobacterium tuberculosis . The compound interacts with branched-chain amino acid aminotransferase, inhibiting the enzyme’s activity and preventing the conversion of ketomethiobutyrate to methionine. This inhibition affects the metabolic flux and metabolite levels within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O-Allylhydroxylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl N-hydroxycarbamate with allyl bromide in the presence of potassium hydroxide and absolute ethanol. The reaction mixture is heated under reflux, and the intermediate product is isolated through steam distillation and subsequent acidification .

Another method involves the reaction of hydroxylamine hydrochloride with allyl chloride in the presence of sodium hydroxide and N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at a controlled temperature, followed by extraction and purification steps to obtain the final product .

Industrial Production Methods

Industrial production of O-Allylhydroxylamine hydrochloride typically involves large-scale reactions using similar synthetic routes. The process includes the use of reactors, controlled addition of reagents, and purification steps to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

O-Allylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives. These products have applications in different fields, including pharmaceuticals and agrochemicals .

Comparación Con Compuestos Similares

Similar Compounds

- O-Benzylhydroxylamine hydrochloride

- O-tert-Butylhydroxylamine hydrochloride

- O-Ethylhydroxylamine hydrochloride

- O-(Trimethylsilyl)hydroxylamine

- Methoxyamine hydrochloride

Uniqueness

O-Allylhydroxylamine hydrochloride is unique due to its specific alkylating properties and its ability to form various derivatives through substitution reactions. Its effectiveness against resistant bacterial strains and its applications in different fields make it a valuable compound in scientific research and industry .

Actividad Biológica

O-Allylhydroxylamine hydrochloride (OAHA•HCl) is a compound that has garnered attention in pharmacological research due to its unique chemical structure and biological activities. This article explores the biological activity of OAHA•HCl, focusing on its antimicrobial properties, synthesis, and potential applications in drug development.

Chemical Structure and Properties

O-Allylhydroxylamine hydrochloride is characterized by its molecular formula CHClNO and a molecular weight of approximately 109.55 g/mol. It appears as a white to pale yellow crystalline solid and is soluble in methanol, which enhances its utility in various biochemical assays. The compound's reactivity stems from the presence of both an allyl group and a hydroxylamine functional group, allowing it to engage in diverse chemical reactions.

In Vitro Studies

Numerous studies have investigated the antimicrobial properties of OAHA•HCl, particularly against Mycobacterium tuberculosis (M. tuberculosis) and Mycobacterium marinum (M. marinum). The minimum inhibitory concentration (MIC) values indicate the effectiveness of OAHA•HCl as an antimycobacterial agent:

| Inhibitor | M. marinum MIC (μM) | M. tuberculosis MIC (μM) |

|---|---|---|

| O-Allylhydroxylamine | 78 | 156 |

| O-Benzylhydroxylamine | 1250 | 1250 |

| O-(t-butyl)hydroxylamine | 10000 | 10000 |

OAHA•HCl was found to be the most effective compound in inhibiting the growth of M. marinum with an MIC of 78 μM, while it exhibited an MIC of 156 μM against M. tuberculosis . This suggests that OAHA•HCl could serve as a lead compound for further development into antimycobacterial agents.

The mechanism by which OAHA•HCl exerts its antimicrobial effects may involve inhibition of branched-chain amino acid aminotransferase, an enzyme critical for mycobacterial growth. Inhibition studies revealed that OAHA•HCl significantly prevents cell growth in culture, making it a promising candidate for further research into tuberculosis treatment .

Synthesis and Derivatives

The synthesis of O-Allylhydroxylamine hydrochloride typically involves the reaction between allyl chloride and hydroxylamine hydrochloride:

This synthetic route allows for the introduction of the allyl group onto the hydroxylamine backbone, yielding OAHA•HCl as a product.

Structural Analogues

Research has also explored various structural analogues of OAHA•HCl to enhance biological activity. For example, derivatives such as O-benzylhydroxylamine have been synthesized and evaluated for their antimicrobial properties. While these analogues exhibit varying degrees of activity, OAHA•HCl remains one of the most potent compounds identified so far .

Case Studies and Research Findings

Several studies have highlighted the potential applications of OAHA•HCl in drug development:

- A study demonstrated that OAHA•HCl could be effectively coupled with cephalosporins to enhance their antibacterial spectrum against Gram-positive bacteria .

- In another investigation, OAHA•HCl was evaluated alongside other hydroxylamines for their effectiveness against M. tuberculosis, showing superior activity compared to other tested compounds .

Propiedades

IUPAC Name |

O-prop-2-enylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-2-3-5-4;/h2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQUJVRFXPBMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192241 | |

| Record name | O-Allylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38945-21-0 | |

| Record name | O-Allylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38945-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Allylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038945210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38945-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Allylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-allylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Allylhydroxylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6VWJ5T9DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of O-Allylhydroxylamine hydrochloride in the synthesis of benzoic acid derivatives, as described in the research?

A: The research paper describes how reacting 3-ethoxymethylene-2,4-alkanediones (1a-c) with malononitrile (2) produces benzonitrile derivatives (3a-c). These benzonitrile derivatives can then be further modified to create a variety of other compounds. Specifically, the paper states that compounds 6a and 6b are synthesized by reacting compound 3a with O-ethylhydroxylamine hydrochloride and O-allylhydroxylamine hydrochloride, respectively []. While the paper does not elaborate on the specific details of these reactions or the structure of compounds 6a and 6b, it highlights the role of O-Allylhydroxylamine hydrochloride as a reactant in this specific step of the synthetic pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.